molecular formula C22H20N2O3S B3481562 N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B3481562
M. Wt: 392.5 g/mol
InChI Key: LSTLRDZUXNATJZ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a thiophene ring substituted with carbamoyl, ethyl, and methyl groups, and a xanthene core with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with carbamoyl, ethyl, and methyl groups through a series of substitution reactions. The xanthene core is then introduced via a coupling reaction, followed by the formation of the carboxamide group through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce an amine .

Scientific Research Applications

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a xanthene core.

    ethyl N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate: Similar structure but with a carbamate group instead of a carboxamide group.

Uniqueness

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a thiophene ring with specific substitutions and a xanthene core with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-3-13-12(2)28-22(19(13)20(23)25)24-21(26)18-14-8-4-6-10-16(14)27-17-11-7-5-9-15(17)18/h4-11,18H,3H2,1-2H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTLRDZUXNATJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide
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N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide
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N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 4
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 5
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 6
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N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide

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